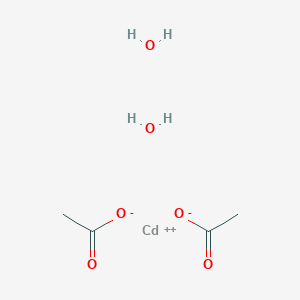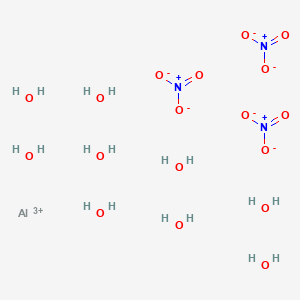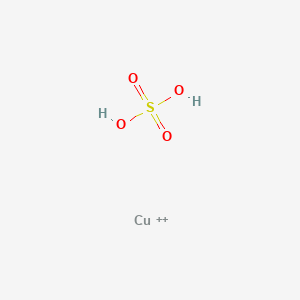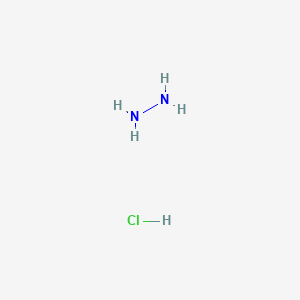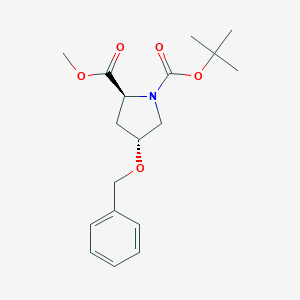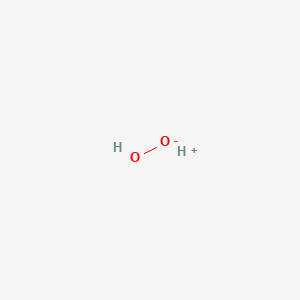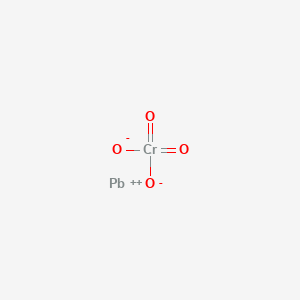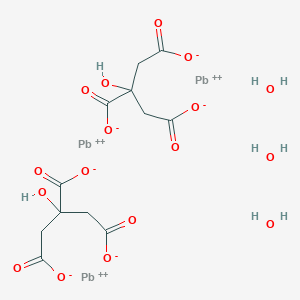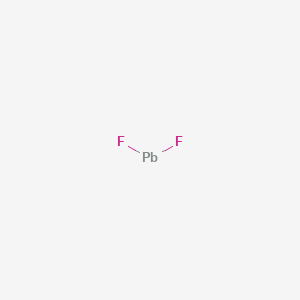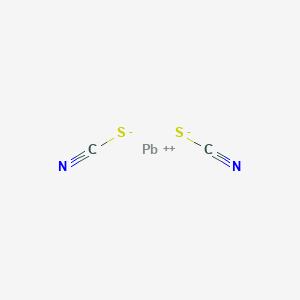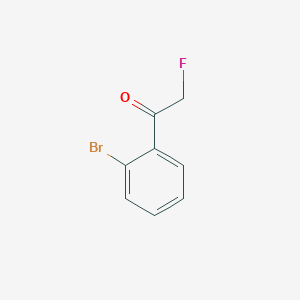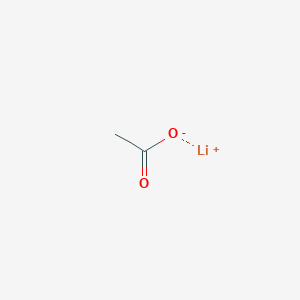
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, also known as YG-6, is a hexapeptide that has been extensively researched for its potential therapeutic applications. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, leucine, phenylalanine, and proline, arranged in a specific sequence.
科学研究应用
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to reduce blood pressure and improve endothelial function. In neurodegenerative disorder research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to protect neurons from oxidative stress and prevent cognitive decline.
作用机制
The mechanism of action of Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline is not fully understood, but it is believed to act through multiple pathways. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline also activates the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
生化和生理效应
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can increase cell viability, reduce cell apoptosis, and inhibit cell proliferation. In vivo studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can reduce blood pressure, improve endothelial function, and protect neurons from oxidative stress.
实验室实验的优点和局限性
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has some limitations, such as its high cost and limited solubility in water. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
For Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline research include studying its potential therapeutic applications in other fields and optimizing its synthesis method.
合成方法
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, with SPPS being the preferred method due to its higher yield and purity.
属性
CAS 编号 |
137372-36-2 |
|---|---|
产品名称 |
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
分子式 |
C36H48N6O8 |
分子量 |
692.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O8/c1-22(2)18-27(33(46)40-28(20-23-8-4-3-5-9-23)35(48)42-17-7-11-30(42)36(49)50)39-34(47)29-10-6-16-41(29)31(44)21-38-32(45)26(37)19-24-12-14-25(43)15-13-24/h3-5,8-9,12-15,22,26-30,43H,6-7,10-11,16-21,37H2,1-2H3,(H,38,45)(H,39,47)(H,40,46)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
GWXOEHPRWMAKPT-IIZANFQQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
其他 CAS 编号 |
137372-36-2 |
序列 |
YGPLFP |
同义词 |
TGPLPP Tyr-Gly-Pro-Leu-Phe-Pro tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



